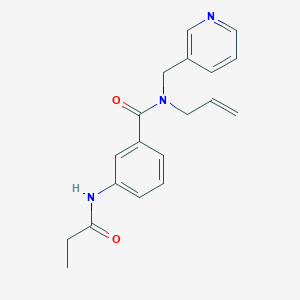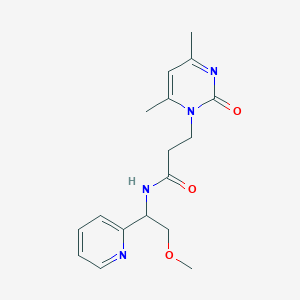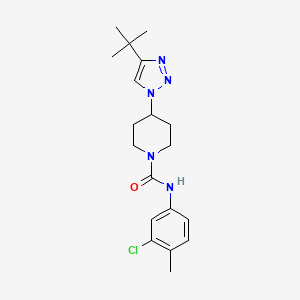
N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide, also known as AP-3, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. AP-3 belongs to the class of benzamide derivatives, which have been shown to have various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in inflammation and cancer. N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide has also been shown to modulate the activity of ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide has been shown to have various biochemical and physiological effects, such as the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the modulation of ion channel activity. In addition, N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide has been shown to have antioxidant activity and to protect against oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Furthermore, N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide has been shown to have various biological activities, which make it a useful tool for investigating the mechanisms of inflammation, cancer, and pain. However, one limitation of using N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide. One area of interest is the development of more potent and selective analogs of N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide, which could have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide, which could lead to the identification of new drug targets. Finally, the evaluation of the safety and efficacy of N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide in animal models and clinical trials could provide valuable information for its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 3-pyridinemethanol with propionyl chloride to form 3-pyridinemethyl propionate, which is then reacted with N-allyl-3-aminobenzamide to yield N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide. The synthesis of N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide has been reported in several scientific articles, and the purity of the compound has been confirmed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide has been investigated for its potential as a therapeutic agent in various scientific studies. In one study, N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide was shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. In another study, N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide was found to have anti-cancer activity by inducing apoptosis in human leukemia cells. Furthermore, N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide has been shown to have analgesic activity in animal models of pain.
Propiedades
IUPAC Name |
3-(propanoylamino)-N-prop-2-enyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-3-11-22(14-15-7-6-10-20-13-15)19(24)16-8-5-9-17(12-16)21-18(23)4-2/h3,5-10,12-13H,1,4,11,14H2,2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZZTNWCKBEWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N(CC=C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxybenzyl)prop-2-en-1-amine](/img/structure/B5902610.png)
![(2-chloro-5-ethoxy-4-isopropoxybenzyl)[1-(1H-1,2,4-triazol-5-yl)ethyl]amine](/img/structure/B5902614.png)


![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide](/img/structure/B5902641.png)
![N-cyclopropyl-2-(2,5-dimethylphenoxy)-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B5902652.png)
![4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-2-(2-isopropylpyrimidin-5-yl)quinoline](/img/structure/B5902663.png)
![N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide](/img/structure/B5902669.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]acetamide](/img/structure/B5902677.png)
![(5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol](/img/structure/B5902681.png)
![[(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902689.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]propanamide](/img/structure/B5902697.png)
![N-[2-(2,5-dimethylphenyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902706.png)
